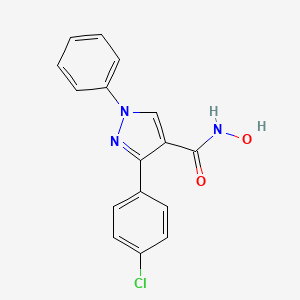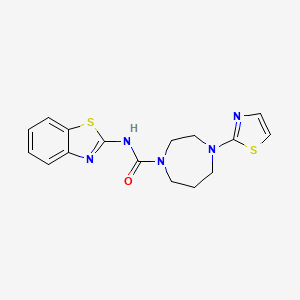
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Compound A, and it has been found to have a variety of effects on biological systems. In
Wissenschaftliche Forschungsanwendungen
Compound A has been found to have a variety of applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Compound A has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in biological systems. Specifically, it has been found to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell proliferation and survival. By inhibiting this enzyme, Compound A may be able to slow or stop the growth of cancer cells. Additionally, it has been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, Compound A may be able to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound A has a variety of biochemical and physiological effects on biological systems. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of inflammatory pathways. Additionally, it has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound A in lab experiments is that it can be produced in large quantities relatively easily. Additionally, it has been found to have a variety of effects on biological systems, making it a versatile compound for use in scientific research. However, there are also limitations to using this compound. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on Compound A. One area of research could be to further investigate its antitumor activity and potential use in cancer treatment. Additionally, more research is needed to understand its mechanism of action and how it interacts with biological systems. Another area of research could be to investigate its potential use in the treatment of inflammatory diseases and neurodegenerative diseases. Overall, there is still much to be learned about Compound A, and further research is needed to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of Compound A involves several steps, including the reaction of 3-methoxy-N-(5-bromo-2-piperidin-1-ylphenyl)benzamide with morpholine and sodium hydride to form the intermediate compound. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide. The synthesis of this compound is relatively straightforward, and it can be produced in large quantities for use in scientific research.
Eigenschaften
IUPAC Name |
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-30-19-7-5-6-18(16-19)23(27)24-21-17-20(32(28,29)26-12-14-31-15-13-26)8-9-22(21)25-10-3-2-4-11-25/h5-9,16-17H,2-4,10-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGIWERLTBGMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)

